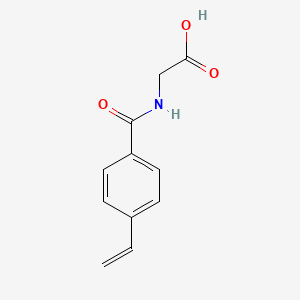![molecular formula C33H36O B14415346 Tris[1-(methylphenyl)ethyl]phenol CAS No. 83804-01-7](/img/structure/B14415346.png)
Tris[1-(methylphenyl)ethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[1-(methylphenyl)ethyl]phenol is an organic compound with the molecular formula C33H36O It is a type of phenol, characterized by the presence of three 1-(methylphenyl)ethyl groups attached to a central phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris[1-(methylphenyl)ethyl]phenol typically involves the reaction of phenol with 1-(methylphenyl)ethyl halides under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion (generated by deprotonation of phenol) attacks the electrophilic carbon of the halide, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the final product in its pure form .
化学反応の分析
Types of Reactions
Tris[1-(methylphenyl)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to various substituted phenols .
科学的研究の応用
Tris[1-(methylphenyl)ethyl]phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of Tris[1-(methylphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets and lead to various biological effects .
類似化合物との比較
Similar Compounds
Phenol: The simplest phenolic compound, used as a disinfectant and in the production of plastics.
2,4,6-Tris(dimethylaminomethyl)phenol: Used as a curing agent for epoxy resins and in other industrial applications.
Butylated Hydroxyanisole (BHA): A phenolic antioxidant used as a food preservative.
Uniqueness
Tris[1-(methylphenyl)ethyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its multiple 1-(methylphenyl)ethyl groups provide steric hindrance and influence its reactivity and interactions with other molecules .
特性
CAS番号 |
83804-01-7 |
|---|---|
分子式 |
C33H36O |
分子量 |
448.6 g/mol |
IUPAC名 |
2,3,4-tris[1-(2-methylphenyl)ethyl]phenol |
InChI |
InChI=1S/C33H36O/c1-21-13-7-10-16-27(21)24(4)30-19-20-31(34)33(26(6)29-18-12-9-15-23(29)3)32(30)25(5)28-17-11-8-14-22(28)2/h7-20,24-26,34H,1-6H3 |
InChIキー |
UWDAPGQTJHDQRR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C)C2=C(C(=C(C=C2)O)C(C)C3=CC=CC=C3C)C(C)C4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


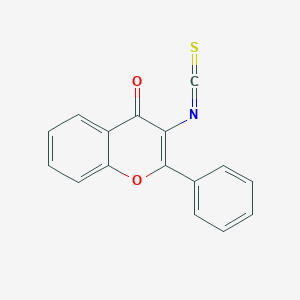

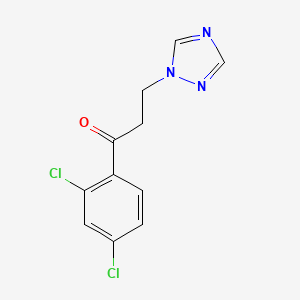
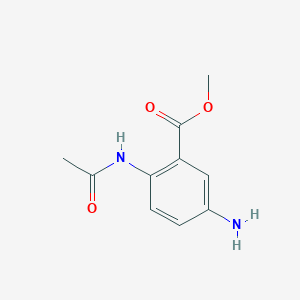
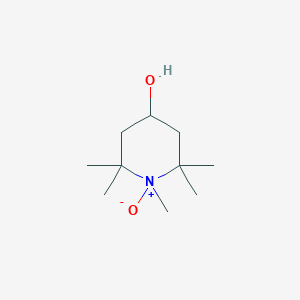
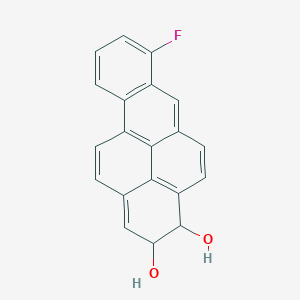
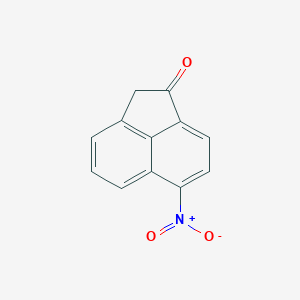
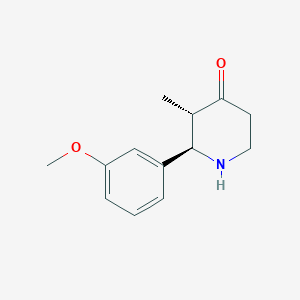
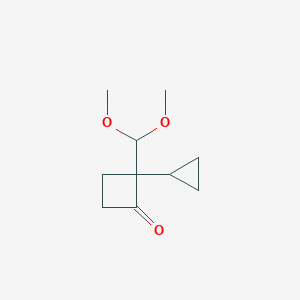
![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)

